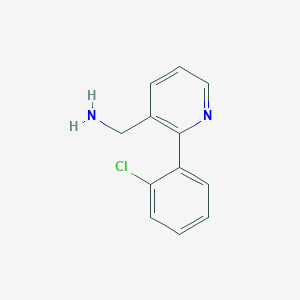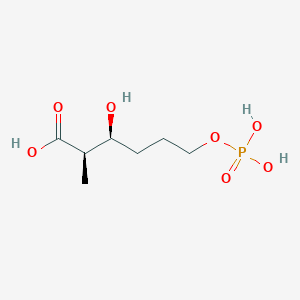
(2R)-2-Methyl-4,5-dideoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2R)-2-Methyl-4,5-dideoxy involves several steps. The synthetic strategy relies on the Evans aldol reaction for the installation of the chiral centers in the 2- and 3-positions. The selective phosphorylation at the primary alcohol function of (2R,3S)-3,6-dihydroxy-2-methylhexanoic acid benzyl ester and (2R,3S,5S)-3,5,6-trihydroxy-2-methylhexanoic acid benzyl ester is achieved with dibenzyl phosphochloridate and dibenzyl phosphoiodinate, respectively, working at low temperature
Chemical Reactions Analysis
(2R)-2-Methyl-4,5-dideoxy undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dibenzyl phosphochloridate and dibenzyl phosphoiodinate . The major products formed from these reactions are derivatives of 6-phosphogluconate, which have potential inhibitory effects on 6-phosphogluconate dehydrogenase .
Scientific Research Applications
The primary scientific research application of (2R)-2-Methyl-4,5-dideoxy is its use as a potential inhibitor of 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for cellular metabolism. By inhibiting this enzyme, this compound can potentially be used in the treatment of diseases related to metabolic dysfunctions.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-4,5-dideoxy involves the inhibition of 6-phosphogluconate dehydrogenase. This enzyme is responsible for the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate and carbon dioxide in the pentose phosphate pathway. By inhibiting this enzyme, this compound disrupts the production of ribulose 5-phosphate, which is essential for nucleotide synthesis and cellular metabolism .
Comparison with Similar Compounds
(2R)-2-Methyl-4,5-dideoxy is similar to other derivatives of 6-phosphogluconate, such as (2R)-2-Methyl-4-deoxy . its unique structure, which lacks the hydroxyl groups at the 4 and 5 positions, gives it distinct inhibitory properties. Other similar compounds include (2R,3S)-3,6-dihydroxy-2-methylhexanoic acid benzyl ester and (2R,3S,5S)-3,5,6-trihydroxy-2-methylhexanoic acid benzyl ester .
Properties
Molecular Formula |
C7H15O7P |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-methyl-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C7H15O7P/c1-5(7(9)10)6(8)3-2-4-14-15(11,12)13/h5-6,8H,2-4H2,1H3,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 |
InChI Key |
MQRCYOMQUQMVCH-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@H](CCCOP(=O)(O)O)O)C(=O)O |
Canonical SMILES |
CC(C(CCCOP(=O)(O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


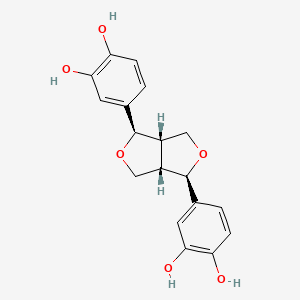
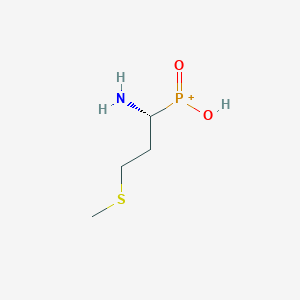
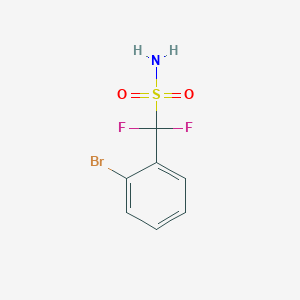
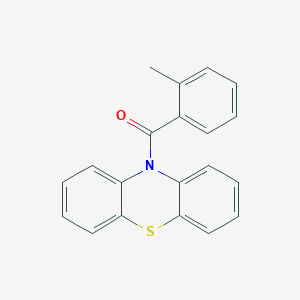
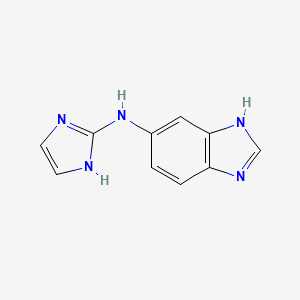

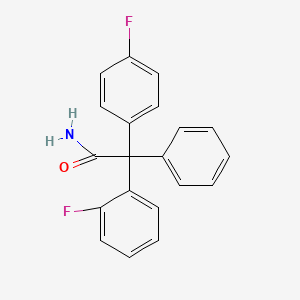
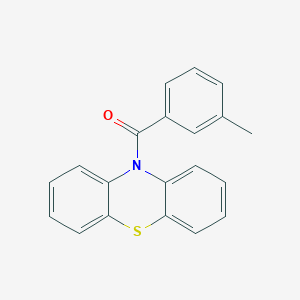
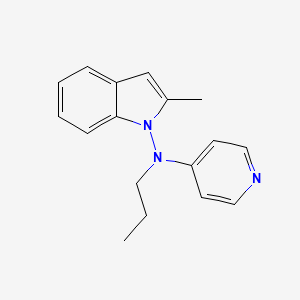
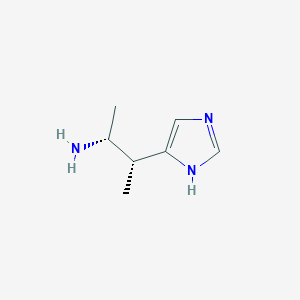

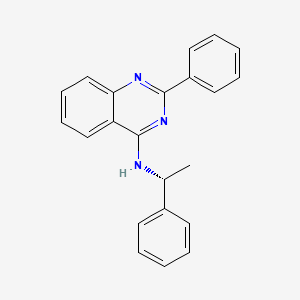
![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)
